N1-(1-Methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl)ethane-1,2-diamine N1-(1-Methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl)ethane-1,2-diamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15835764
InChI: InChI=1S/C6H10F3N5/c1-14-5(11-3-2-10)12-4(13-14)6(7,8)9/h2-3,10H2,1H3,(H,11,12,13)
SMILES:
Molecular Formula: C6H10F3N5
Molecular Weight: 209.17 g/mol

N1-(1-Methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl)ethane-1,2-diamine

CAS No.:

Cat. No.: VC15835764

Molecular Formula: C6H10F3N5

Molecular Weight: 209.17 g/mol

* For research use only. Not for human or veterinary use.

N1-(1-Methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl)ethane-1,2-diamine -

Specification

Molecular Formula C6H10F3N5
Molecular Weight 209.17 g/mol
IUPAC Name N'-[2-methyl-5-(trifluoromethyl)-1,2,4-triazol-3-yl]ethane-1,2-diamine
Standard InChI InChI=1S/C6H10F3N5/c1-14-5(11-3-2-10)12-4(13-14)6(7,8)9/h2-3,10H2,1H3,(H,11,12,13)
Standard InChI Key LBNCUYOWIFJMJG-UHFFFAOYSA-N
Canonical SMILES CN1C(=NC(=N1)C(F)(F)F)NCCN

Introduction

Chemical Identity and Structural Characteristics

Molecular Structure and Nomenclature

The compound’s IUPAC name, N'-[2-methyl-5-(trifluoromethyl)-1,2,4-triazol-3-yl]ethane-1,2-diamine, reflects its triazole ring substituted at positions 3 and 5 with a trifluoromethyl (-CF3) and methyl (-CH3) group, respectively . The ethane-1,2-diamine side chain is attached to the triazole’s nitrogen at position 1. The SMILES notation CN1C(=NC(=N1)C(F)(F)F)NCCN and InChIKey LBNCUYOWIFJMJG-UHFFFAOYSA-N provide unambiguous representations of its connectivity and stereochemistry .

Table 1: Key Identifiers of N1-(1-Methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl)ethane-1,2-diamine

PropertyValueSource
Molecular FormulaC6H10F3N5
Molecular Weight209.17 g/mol
IUPAC NameN'-[2-methyl-5-(trifluoromethyl)-1,2,4-triazol-3-yl]ethane-1,2-diamine
SMILESCN1C(=NC(=N1)C(F)(F)F)NCCN
InChIKeyLBNCUYOWIFJMJG-UHFFFAOYSA-N

Spectral and Computational Data

PubChem’s computed descriptors indicate a planar triazole ring with the trifluoromethyl group inducing electronic asymmetry, potentially influencing reactivity . The 3D conformer model suggests intramolecular hydrogen bonding between the amine groups and triazole nitrogen, stabilizing the structure . Spectral data (e.g., NMR, IR) remain unpublished, necessitating experimental validation.

Synthesis and Manufacturing

Synthetic Routes

While no direct synthesis protocols for this compound are documented, analogous trifluoromethyl-triazole derivatives are synthesized via cyclocondensation or nucleophilic substitution. For example, Patent CA2833394C describes coupling 4-methylimidazole with nitroaromatics under palladium catalysis to form triazole intermediates . Adapting such methods, the target compound could be synthesized through:

  • Triazole Ring Formation: Cyclizing hydrazine derivatives with nitriles or cyanamides.

  • Functionalization: Introducing the trifluoromethyl group via halogen exchange (e.g., Cl → CF3 using SF4 or Ruppert-Prakash reagents) .

  • Amine Side-Chain Attachment: Employing nucleophilic aromatic substitution or Buchwald-Hartwig amination to link ethane-1,2-diamine .

Challenges in Synthesis

  • Trifluoromethyl Incorporation: The electron-withdrawing -CF3 group may hinder electrophilic substitution, requiring harsh conditions or specialized catalysts .

  • Regioselectivity: Ensuring substitution at the correct triazole position (N1 vs. N2) demands precise temperature and solvent control .

Physicochemical Properties

Experimental and Predicted Data

PubChem lists a molecular weight of 209.17 g/mol but lacks experimental data on solubility, melting point, or logP . Predictive models (e.g., SwissADME) suggest:

  • LogP: ~1.2 (moderate lipophilicity due to -CF3 and polar amines).

  • Solubility: Likely soluble in polar aprotic solvents (DMF, DMSO) but poorly aqueous-soluble.

Table 2: Predicted Physicochemical Properties

PropertyValueMethod/Model
LogP1.2 (estimated)SwissADME
Aqueous Solubility<1 mg/mL (predicted)ChemAxon
Hydrogen Bond Donors3PubChem
Hydrogen Bond Acceptors5PubChem

Research Gaps and Future Directions

  • Synthetic Optimization: Develop regioselective methods for large-scale production.

  • Toxicokinetics: Assess absorption, distribution, and excretion in model organisms.

  • Bioactivity Screens: Evaluate anticancer, antimicrobial, and enzyme-inhibitory potential.

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